molecular formula C16H15D10NO2 B602749 D,L-O-Desmethyl Venlafaxine-d10 CAS No. 1062607-49-1

D,L-O-Desmethyl Venlafaxine-d10

Cat. No.: B602749
CAS No.: 1062607-49-1
M. Wt: 273.44
InChI Key:
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Description

D,L-O-Desmethyl Venlafaxine-d10: is a deuterium-labeled analog of O-Desmethylvenlafaxine, which is a major active metabolite of the antidepressant venlafaxine. This compound is primarily used as an internal standard in analytical and pharmacokinetic research due to its stable isotope labeling, which enhances the accuracy of mass spectrometry and liquid chromatography analyses .

Mechanism of Action

: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine

Biochemical Analysis

Biochemical Properties

D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-O-Desmethyl Venlafaxine-d10 involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to form a β-hydroxyamide intermediate. This intermediate is then reduced with alane and debenzylated using palladium on carbon and 1,4-cyclohexadiene to produce the final product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of stable isotope-labeled precursors and follows similar reaction pathways as described for laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: D,L-O-Desmethyl Venlafaxine-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .

Scientific Research Applications

D,L-O-Desmethyl Venlafaxine-d10 is widely used in scientific research, particularly in the following fields:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its stable isotope labeling, which provides enhanced accuracy and precision in analytical measurements. This makes it particularly valuable in pharmacokinetic studies and therapeutic drug monitoring .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-SZWCYPPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

It is reported that venlafaxine of formula (II), 1-[2-dimethylamino-1-(4-methoxylphenyl)ethyl]cyclohexanol, is a reuptake inhibitor of 5-hydroxytryptamine (5-HT) and norepinephrine (NA), and is widely used for inhibiting reuptake of 5-hydroxytryptamine (5-HT) and norepinephrine (NA) and treating or adjuvantly treating central nervous system diseases such as depression. Venlafaxine is metabolized in liver to form a strongly active metabolite of formula (III), 1-[2-dimethylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, a weakly active metabolite of formula (IV), 1-[2-dimethylamino-1-(4-methoxyphenyl)ethyl]cyclohexanol, and a metabolite of formula (V), 1-[2-methylamino-1-(4-hydroxyphenyl)ethyl]cyclohexanol, in which the metabolite (III) and venlafaxine have the same therapeutic effects (see U.S. Pat. No. 4,535,186A, US20040176468A1, US20040147601A1, US20030191347A1). Moreover, the direct uptake of the metabolite (III) for treating central nervous system diseases, especially, depression, has the advantages of using a single active compound, facilitates the adjustment of dosage and therapeutic effects, alleviates side-effects, and reduces the risk of interaction with other drugs (see U.S. Pat. No. 6,673,838B2). However, because of the presence of more hydroxyl groups, the metabolite (III) has increased hydrophilicity, thus decreasing absorption rate via oral or transdermal routes of administration and possibly increasing pre-system side effects of unabsorbed drugs. In order to overcome the above defects of the metabolite (III), a series of derivatives represented by formula (VI) were synthesized. These compounds of formula (VI), which are prodrugs of the metabolite (III), were shown to have metabolized in vivo to produce the metabolite (III), thereby exhibiting therapeutic effects (see Chinese Patent No. CN1955159A, CN1706813A). Chinese Patent No. CN1955159A discloses a compound of formula (I), 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, and a method for preparing the same. The compound of formula (I), as described in CN1955159A, is a white crystalline solid with a melting point of 203.2° C.-206.5° C.
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Synthesis routes and methods II

Procedure details

Dodecanethiol (122 g), venlafaxine (111 g), and a methanolic solution of sodium methanolate (30%, 90 g) and PEG 400 are heated to 190° C. The methanol is distilled off and the solution is stirred for 2 hours at 190° C. Then the temperature is lowered, 2-propanol (450 g) is added and the pH is adjusted to 9.5 with aqueous HCl. The precipitate is collected by suction filtration, and the cake is washed with 2-propanol, toluene, 2-propanol and water. The wet O-desmethylvenlafaxine is dried in vacuo.
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122 g
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reactant
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111 g
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reactant
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sodium methanolate
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90 g
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reactant
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Synthesis routes and methods III

Procedure details

Dodecanethiol (69 g), venlafaxine (55 g), and an ethanolic solution of sodium ethanolate (21%, 82 g) are charged to a pressure vessel. The temperature is raised to 150° C. and the reaction mixture is stirred for 2 days. Then the temperature is lowered and the solution is filtered. The pH of the filtrate is adjusted to 9.5 with aqueous hydrogen chloride. The crystals are collected by suction filtration. The cake is washed with ethanol and dried in vacuo.
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69 g
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55 g
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82 g
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Synthesis routes and methods IV

Procedure details

Venlafaxine (5.6 g) and benzenethiol sodium salt (6.9 g) are charged to PEG 400 (25 g). The reaction mixture is heated to 160° C. for 5 hours. Then the temperature is lowered and water is added (60 g). The pH is adjusted to 3.5 with H3PO4. The organic by-products are removed by extraction with heptanes (25 g). The pH of the aqueous layer is then adjusted to 9.5 with aqueous ammonia. The precipitate is collected by suction filtration, re-slurried in water (100 g), isolated by suction filtration and dried in vacuo.
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5.6 g
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6.9 g
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PEG 400
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25 g
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Synthesis routes and methods V

Procedure details

A mixture of 1.90 g of anhydrous sodium sulfide, 2.0 g of selenium and 6 mL of 1-methylpyrrolidone was heated to 145° C. under nitrogen, and then 3.5 g of venlafaxine dissolved in 10 mL of 1-methylpyrrolidone was added. The mixture was stirred and heated at 145° C. under nitrogen. Reaction mixture was heated at 145° C. for 16 hours, then it was cooled and mixed with 70 mL of ethylacetate and 50 mL of water. The mixture was placed into a refrigerator and crystals were filtered. After being recrystallized from 45 mL of ethanol, 2.0 g of desvenlafaxine was obtained with the yield 60%.
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1.9 g
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2 g
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6 mL
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3.5 g
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10 mL
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70 mL
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50 mL
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Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D,L-O-Desmethyl Venlafaxine-d10
Reactant of Route 2
Reactant of Route 2
D,L-O-Desmethyl Venlafaxine-d10
Reactant of Route 3
D,L-O-Desmethyl Venlafaxine-d10
Reactant of Route 4
D,L-O-Desmethyl Venlafaxine-d10
Reactant of Route 5
D,L-O-Desmethyl Venlafaxine-d10
Reactant of Route 6
D,L-O-Desmethyl Venlafaxine-d10

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